molecular formula C17H20N2O3S2 B12200350 methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12200350
M. Wt: 364.5 g/mol
InChI Key: ZWTPKSKEXOJHFF-UHFFFAOYSA-N
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Description

Methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a thiazolidinone derivative characterized by a 3-methylbutyl substituent on the thiazolidinone ring and a methyl benzoate ester group. The (E)-configuration of the benzylideneamino moiety ensures a planar arrangement, which is critical for intermolecular interactions and biological activity. Thiazolidinones are renowned for their diverse pharmacological applications, including antimicrobial, antidiabetic, and anti-inflammatory properties, making this compound a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate

InChI

InChI=1S/C17H20N2O3S2/c1-11(2)8-9-19-15(20)14(24-17(19)23)10-18-13-7-5-4-6-12(13)16(21)22-3/h4-7,10-11,20H,8-9H2,1-3H3

InChI Key

ZWTPKSKEXOJHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the benzoate group via esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative with reduced functional groups.

Scientific Research Applications

Methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidine ring and benzoate group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit structural diversity based on substituents at the 3-, 4-, and 5-positions of the heterocyclic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Substituents on Thiazolidinone Ring Functional Groups/Additional Moieties Biological Activity
Target Compound 3-(3-Methylbutyl), 4-oxo, 2-thioxo Methyl benzoate ester Under investigation
D4 () 3-(2-Diethylaminoethyl), 4-oxo, 2-thioxo 4-Ethylbenzylidene Antimicrobial
Compound in 3-Butyl, 4-oxo, 2-thioxo Indole-acetyl-amino benzoate Predicted physicochemical data
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid () 2-Mercapto, 4-oxo 4-Methylbenzoic acid Research use (solubility focus)

Key Observations :

  • The methyl benzoate ester in the target compound contrasts with the free carboxylic acid in , which affects ionization and bioavailability. Esters are generally more lipophilic, favoring passive diffusion .
  • The benzylideneamino group (E-configuration) in the target compound is structurally analogous to the 4-ethylbenzylidene in D4, suggesting shared mechanisms in antimicrobial activity .

Physicochemical Properties

Collision cross-section (CCS) data for the compound in provides insights into molecular size and shape:

Table 2: Predicted CCS Values (Ų) for Adducts ()
Adduct m/z CCS
[M+H]+ 510.11518 220.2
[M+Na]+ 532.09712 228.4
[M-H]- 508.10062 222.4

The target compound’s 3-methylbutyl chain may increase CCS compared to shorter alkyl chains, affecting pharmacokinetic properties like distribution and clearance .

Biological Activity

Methyl 2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate, also known by its CAS number 929849-75-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2S2C_{17}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 363.5 g/mol. The structure features a thiazolidinylidene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₂S₂
Molecular Weight363.5 g/mol
CAS Number929849-75-2

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antimicrobial activity. Specifically, studies have shown that compounds with thiazolidinone structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor properties. Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . In vitro studies have shown that similar compounds can significantly reduce tumor cell viability.

Enzyme Inhibition

This compound may act as an inhibitor for several key enzymes. For instance, thiazolidinone derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and cellular stress responses . This inhibition can lead to destabilization of oncogenic proteins and subsequent tumor cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Binding : The compound's thiazolidine ring structure allows it to bind effectively to enzyme active sites, inhibiting their function.
  • Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its bioavailability and efficacy in target tissues.
  • Signal Transduction Modulation : By affecting key signaling pathways, such as those involved in apoptosis and cell cycle regulation, the compound can exert profound effects on cell behavior.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Escherichia coli and Candida albicans .

Antitumor Activity Assessment

In another study focused on cancer therapeutics, derivatives with structural similarities to methyl 2-{(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate were tested against various cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

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